4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE
Overview
Description
Mechanism of Action
- Primary Targets : 4-HO-MiPT is thought to be a serotonergic psychedelic , similar to magic mushrooms, LSD, and mescaline .
- Role : Its primary targets include 5-HT2A and 5-HT1A serotonin receptors . These receptors play crucial roles in mood regulation, perception, and cognition.
- Similarity to Psilocin : Its pharmacological effects resemble those of psilocin, the active compound in magic mushrooms. Both compounds share structural similarities and act on similar receptors .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
4-Hydroxy-N-methyl-N-isopropyltryptamine is thought to be a serotonergic psychedelic . Like other serotonergic psychedelics, its method of action is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . It interacts with these receptors to induce its psychedelic effects .
Cellular Effects
The effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine on cells are similar to those of other serotonergic psychedelics. It influences cell function by interacting with serotonin receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the onset of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is 15 to 45 minutes and has a duration of 4 to 6 hours, depending on the dose . The Shulgins also described problems with the stability of 4-Hydroxy-N-methyl-N-isopropyltryptamine, explaining that it discolors quickly if it is not kept in an inert atmosphere and in a freezer .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine vary with different dosages . At lower doses, it induces head twitch responses (HTRs), a common effect of serotonergic psychedelics . At higher doses, the effects begin declining after six hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy MIPT was first described by Alexander Shulgin in his book TiHKAL. The synthetic route involves the following steps:
Starting Material: The synthesis begins with the compound N-methyl-N-isopropyltryptamine.
Hydroxylation: The key step involves the hydroxylation of the indole ring at the 4-position to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for 4-hydroxy MIPT are not well-documented due to its status as a lesser-known psychedelic. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining purity standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy MIPT undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-Hydroxy MIPT has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on serotonin receptors.
Medicine: Investigated for potential therapeutic uses in treating mental health disorders.
Industry: Used in the synthesis of other tryptamine derivatives for research purposes.
Comparison with Similar Compounds
Similar Compounds
Psilocin (4-hydroxy-N,N-dimethyltryptamine): The primary psychoactive compound in magic mushrooms.
4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A higher homologue of psilocin.
4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT): Another psychedelic tryptamine with similar effects.
Uniqueness
4-Hydroxy MIPT is unique due to its specific substitution pattern, which includes a methyl and an isopropyl group on the nitrogen atom. This structural variation results in distinct pharmacological effects compared to other tryptamines .
Properties
IUPAC Name |
3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228492 | |
Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77872-43-6 | |
Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?
A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, 4-HO-MiPT, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.
Q2: Are there any insights into the structural characteristics of 4-HO-MiPT?
A2: Yes, the crystal structure of 4-HO-MiPT fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.
Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like 4-HO-MiPT?
A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including 4-HO-MiPT, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.
Q4: What analytical techniques have been used to characterize 4-HO-MiPT?
A4: While specific analytical techniques for 4-HO-MiPT were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.
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